molecular formula C15H14FNO B5708708 N-(2,4-dimethylphenyl)-3-fluorobenzamide CAS No. 416890-16-9

N-(2,4-dimethylphenyl)-3-fluorobenzamide

Cat. No.: B5708708
CAS No.: 416890-16-9
M. Wt: 243.28 g/mol
InChI Key: UXPNKBJYFJHMIA-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-3-fluorobenzamide is a benzamide derivative characterized by a 3-fluorobenzoyl group attached to a 2,4-dimethyl-substituted aniline moiety. Fluorine substitution at the benzamide’s meta position likely enhances electronegativity and metabolic stability, as observed in fluorinated pharmaceuticals . The 2,4-dimethylphenyl group contributes steric bulk and lipophilicity, which may influence solubility and receptor interactions compared to simpler phenyl or polyfluorinated analogs .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c1-10-6-7-14(11(2)8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPNKBJYFJHMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275376
Record name N-(2,4-Dimethylphenyl)-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416890-16-9
Record name N-(2,4-Dimethylphenyl)-3-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=416890-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dimethylphenyl)-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with 2,4-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dimethylphenyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The fluorine atom in the benzamide structure can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application of the compound.

Comparison with Similar Compounds

Table 1: Key Comparisons of N-(2,4-Dimethylphenyl)-3-fluorobenzamide and Analogs

Compound Name Substituents LogP* Melting Point (°C) Biological Relevance
This compound 3-Fluorobenzamide, 2,4-dimethylphenyl ~3.2† Not reported Potential insecticidal/medicinal
N-(2,4-Difluorophenyl)-2-fluorobenzamide 2-Fluorobenzamide, 2,4-difluorophenyl ~2.8 145–147 Hydrogen-bonding motifs in crystal
N-(3,4-Difluorophenyl)-3-methylbenzamide 3-Methylbenzamide, 3,4-difluorophenyl ~3.0 Not reported Structural studies
N-(1,3-Benzothiazol-2-yl)-2-iodobenzamide 2-Iodobenzamide, benzothiazole ~4.1 180–182 Anticancer research

*Predicted LogP values based on substituent contributions. †Estimated using fragment-based methods.

  • Fluorine vs.
  • Steric Effects : The 2,4-dimethyl substitution in the target compound introduces steric hindrance, which may limit rotational freedom compared to smaller substituents like fluorine or hydrogen. This could stabilize specific conformations in protein-binding pockets .

Crystallographic and Structural Insights

X-ray studies of analogs (e.g., ) reveal that fluorine and methyl substituents influence molecular packing. For example, fluorine participates in F···H-N hydrogen bonds, stabilizing crystal lattices , while methyl groups promote van der Waals interactions. The target compound’s structure would likely exhibit similar intermolecular forces, though its dimethylphenyl group may induce greater disorder in crystal phases .

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